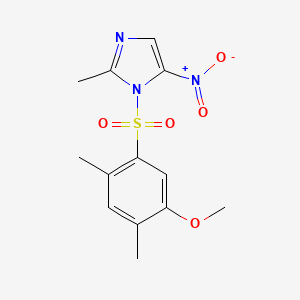

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Description

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative characterized by a sulfonyl group attached to a substituted aromatic ring (5-methoxy-2,4-dimethylphenyl) and a nitro group at the 5-position of the imidazole ring. This structural framework is associated with antimicrobial and antiparasitic activities, common to nitroimidazole analogs like metronidazole .

Properties

IUPAC Name |

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5S/c1-8-5-9(2)12(6-11(8)21-4)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVMODBDZAYEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic compound with a complex structure that has garnered interest in various biological applications. Its molecular formula is C13H15N3O5S, and it has a molecular weight of 325.34 g/mol. The compound is primarily studied for its potential therapeutic effects and biological activities, particularly in the context of cancer research and pharmacological applications.

Chemical Structure

The chemical structure of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O5S |

| Molecular Weight | 325.34 g/mol |

| IUPAC Name | 1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole |

| CAS Number | 898641-57-1 |

Anticancer Properties

Recent studies have indicated that compounds containing imidazole rings exhibit significant anticancer properties. The presence of nitro and sulfonyl groups in the structure of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole may enhance its cytotoxic activity against various cancer cell lines.

-

Cytotoxicity Assays : In vitro assays using MTT and other cell viability assays have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values for these activities are critical for assessing potency.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HT-29 (Colon) 15.3 A549 (Lung) 20.0 - Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that it may activate caspase pathways leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains.

-

Antibacterial Assays : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Case Studies and Research Findings

A variety of research studies have explored the biological activity of imidazole derivatives similar to the compound :

- Study on Imidazole Derivatives : A comprehensive study published in Journal of Medicinal Chemistry highlighted that modifications on the imidazole ring significantly affect the biological activity, including anticancer and antimicrobial properties .

- Hybrid Compounds : Research on hybrid compounds combining imidazole with piperazine motifs demonstrated enhanced pharmacological profiles, suggesting that structural variations can lead to improved efficacy .

- Pharmacokinetics and ADMET Properties : In silico studies have assessed the pharmacokinetic profiles of similar compounds, indicating favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles which are crucial for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, biological activities, and synthesis strategies of related nitroimidazole and sulfonyl-containing derivatives.

Structural Comparison

Key Research Findings

Positional Isomerism Effects :

- The methoxy group’s position on the phenyl ring (e.g., 5-methoxy vs. 4-methoxy) significantly impacts binding affinity. For example, 1-[(4-methoxy-3-methylphenyl)sulfonyl] derivatives may exhibit altered solubility and target interactions compared to the 5-methoxy analog .

Role of Sulfonyl Groups :

- Sulfonyl groups enhance stability and may act as hydrogen bond acceptors, improving interactions with microbial enzymes (e.g., nitroreductases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.